Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
Description
Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a tertiary amine-containing compound characterized by a cyclohexyl methanone core linked to a piperidine ring. The piperidine moiety is further substituted with a methylene bridge connected to a 2,4-dimethylpiperazine group. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of ~375.5 g/mol.
Properties
IUPAC Name |
cyclohexyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O/c1-16-14-20(2)12-13-22(16)15-17-8-10-21(11-9-17)19(23)18-6-4-3-5-7-18/h16-18H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKFZMYSOMHOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through palladium (II)-catalyzed cycloaddition reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Similarities and Differences
(a) Cyclohexyl(4-phenylpiperidin-1-yl)methanone (4PP-10, )
- Structure: Shares the cyclohexyl methanone and piperidine backbone but lacks the 2,4-dimethylpiperazinylmethyl substituent. Instead, a phenyl group is attached to the piperidine.
- Properties : Lower molecular weight (321.5 g/mol) and higher logP (~3.2) due to the hydrophobic phenyl group.
- Activity : Reported as a Mycobacterium tuberculosis growth inhibitor, suggesting that aromatic substituents enhance antimicrobial activity compared to aliphatic groups .
(b) Cyclohexyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone ()
- Structure: Features a phenyl ring substituted with a 4-methylpiperazinylmethyl group, linked to the cyclohexyl methanone.
- Key Difference: The piperazine is monosubstituted (4-methyl) and attached to a phenyl ring rather than a piperidine.
- This highlights the influence of substituent placement on toxicity profiles .
(c) Cyclohexyl[4-(hydroxyamino)piperidin-1-yl]methanone ()
- Structure: Contains a hydroxyamino group on the piperidine ring instead of the 2,4-dimethylpiperazinylmethyl group.
- Properties: Lower molecular weight (238.3 g/mol) and higher polarity due to the hydroxyamino group.
- Synthesis : Likely synthesized via reductive amination, contrasting with the target compound’s probable coupling of pre-functionalized piperazine and piperidine intermediates .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 375.5 | ~2.8 | <0.1 (predicted) |
| 4PP-10 () | 321.5 | ~3.2 | <0.05 |
| Compound | 384.5 | ~2.5 | 0.2 (estimated) |
| Compound | 238.3 | ~1.5 | >1.0 |
Key Observations :
- The target compound’s 2,4-dimethylpiperazine substituent balances lipophilicity and solubility better than 4PP-10’s phenyl group.
- ’s hydroxyamino group drastically increases solubility but reduces metabolic stability .
Biological Activity
Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
Compound Overview
This compound features a cyclohexyl group linked to a piperidine ring, which is further substituted with a dimethylpiperazine moiety. This structural composition suggests potential interactions with various biological targets, particularly in pharmacology and medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Palladium-catalyzed cycloaddition : Efficient for forming the piperidine ring.
- Nucleophilic substitution reactions : These can introduce functional groups into the piperidine framework.
Reaction Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Alkyl halides, sodium hydroxide | Base-catalyzed |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor for certain pathways involved in disease processes, including:
- Neurotransmitter receptors : Potential modulation of dopaminergic and serotonergic systems.
- Enzymatic inhibition : Targeting enzymes involved in metabolic pathways relevant to cancer and neurological disorders.
Antimicrobial and Antimalarial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and protozoa responsible for malaria. The compound's mechanism may involve disrupting cellular integrity or inhibiting critical metabolic pathways in these organisms.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent activity relative to standard antibiotics.
-
Antimalarial Effects :
- In a murine model of malaria, administration of the compound resulted in a significant reduction in parasitemia levels compared to control groups. The observed IC50 was approximately 50 nM, indicating strong antimalarial potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Piperidine | Simple cyclic structure | Broad range of biological activities |
| Dimethylpiperazine | Two methyl groups on piperazine | Used in pharmaceuticals |
| Cyclohexylpiperidine | Similar structure with cyclohexane | Known for neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
